molecular formula C24H34N6O2 B11193790 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-ethoxybenzyl)pyrimidine-5-carboxamide

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-ethoxybenzyl)pyrimidine-5-carboxamide

Cat. No.: B11193790
M. Wt: 438.6 g/mol
InChI Key: LGUFSJCJVIOUCJ-UHFFFAOYSA-N
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Description

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a cyclohexylpiperazine moiety, and an ethoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.

    Introduction of Cyclohexylpiperazine Moiety: The cyclohexylpiperazine moiety is incorporated through a coupling reaction with a suitable piperazine derivative.

    Attachment of Ethoxyphenylmethyl Group: The final step involves the attachment of the ethoxyphenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound shares the cyclohexylpiperazine moiety but differs in the core structure and substituents.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pyrimidine core but with different substituents.

Uniqueness

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H34N6O2

Molecular Weight

438.6 g/mol

IUPAC Name

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C24H34N6O2/c1-2-32-20-10-8-18(9-11-20)16-26-23(31)21-17-27-24(28-22(21)25)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h8-11,17,19H,2-7,12-16H2,1H3,(H,26,31)(H2,25,27,28)

InChI Key

LGUFSJCJVIOUCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4CCCCC4

Origin of Product

United States

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